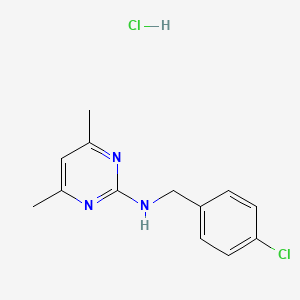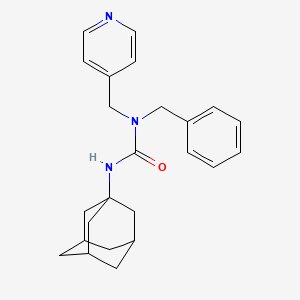
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
Overview
Description
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase R (PKR), which plays an important role in the regulation of cellular responses to stress and viral infection.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride involves the inhibition of this compound, which is activated in response to viral infection, double-stranded RNA, and other stresses. This compound activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. This compound binds to the catalytic domain of this compound, preventing its activation and subsequent phosphorylation of eIF2α.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit viral replication by suppressing the activation of this compound, which is involved in the antiviral response. It has also been shown to induce apoptosis in cancer cells by inhibiting this compound activation and subsequent phosphorylation of eIF2α. In addition, this compound has been shown to reduce inflammation and demyelination in autoimmune diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in lab experiments is its potency and selectivity for this compound. This allows for specific inhibition of this compound activity without affecting other cellular processes. Another advantage is its wide range of applications in various scientific research studies. However, one limitation of using this compound is the potential for off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in scientific research. One direction is the development of more potent and selective inhibitors of this compound, which may lead to the development of new antiviral and anticancer therapies. Another direction is the study of the role of this compound in other cellular processes, such as stress response and autophagy. Furthermore, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Scientific Research Applications
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been used in various scientific research studies. It has been shown to inhibit the activation of this compound, which is involved in the regulation of cellular responses to stress and viral infection. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells. This compound has also been used in the study of autoimmune diseases, such as multiple sclerosis, where it has been shown to reduce inflammation and demyelination.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c1-9-7-10(2)17-13(16-9)15-8-11-3-5-12(14)6-4-11;/h3-7H,8H2,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBATMCSYNKHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]morpholine](/img/structure/B4171454.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171457.png)
![2-(2-chlorophenoxy)-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4171458.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4171478.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4171493.png)

![2-[(4-bromobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4171525.png)
amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)

